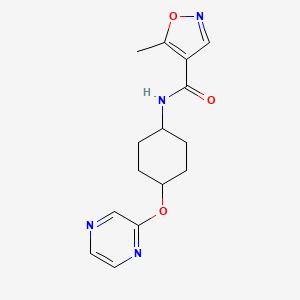

5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide

Description

5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide is a synthetic small molecule characterized by an isoxazole carboxamide core substituted with a methyl group at position 5 and a trans-cyclohexyl-pyrazine ether moiety at the nitrogen position.

Properties

IUPAC Name |

5-methyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-10-13(8-18-22-10)15(20)19-11-2-4-12(5-3-11)21-14-9-16-6-7-17-14/h6-9,11-12H,2-5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXYETKWMULVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide typically involves the following steps:

Formation of Cyclohexyl Derivative: : The starting material, a cyclohexyl derivative, is synthesized through a series of organic reactions, such as hydrogenation and halogenation, under controlled temperature and pressure conditions.

Introduction of Pyrazin-2-yloxy Group: : The pyrazin-2-yloxy group is introduced through a nucleophilic substitution reaction, where pyrazine is reacted with an appropriate leaving group on the cyclohexyl ring.

Isoxazole Ring Formation: : The isoxazole ring is formed through a cyclization reaction, involving the condensation of a suitable hydroxylamine derivative with an α,β-unsaturated carbonyl compound.

Final Assembly: : The final compound, this compound, is obtained by coupling the isoxazole intermediate with the cyclohexyl derivative under amide bond-forming conditions, typically involving carbodiimide-based coupling reagents.

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route for scalability, efficiency, and cost-effectiveness. This typically includes:

Utilizing large-scale reactors for the cyclization and coupling reactions.

Implementing continuous flow processes for increased yield and consistency.

Employing purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: : This compound can undergo oxidation reactions, typically at the methyl or isoxazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Reduction reactions can occur at the isoxazole ring or the cyclohexyl moiety, using reagents like lithium aluminium hydride or sodium borohydride.

Substitution: : Nucleophilic or electrophilic substitution reactions can take place at the pyrazine ring, facilitated by reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid, potassium permanganate.

Reducing Agents: : Lithium aluminium hydride, sodium borohydride, hydrogen gas with a palladium catalyst.

Substituting Reagents: : Alkyl halides, sulfonates, amines, and nitriles.

Major Products Formed

Oxidation Products: : Oxidized derivatives of the isoxazole and methyl groups.

Reduction Products: : Reduced forms of the isoxazole ring and cyclohexyl moiety.

Substitution Products: : Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide has diverse applications in scientific research, including:

Chemistry

Catalysis: : It serves as a ligand or catalyst in various organic reactions, promoting selectivity and efficiency.

Material Science: : The compound is utilized in the synthesis of novel materials with unique properties, such as conductive polymers and nanomaterials.

Biology

Enzyme Inhibition: : It acts as an inhibitor for specific enzymes, aiding in the study of enzymatic pathways and mechanisms.

Biochemical Probes: : The compound is used as a probe to investigate biological systems, including protein-ligand interactions and cellular signaling.

Medicine

Drug Development: : It is a candidate for drug development, with potential therapeutic applications in treating diseases like cancer, inflammation, and neurological disorders.

Pharmacology: : The compound helps in studying pharmacokinetics and pharmacodynamics of new drug candidates.

Industry

Pesticides: : It is a precursor for the synthesis of pesticide formulations, enhancing pest control efficacy.

Polymers: : The compound is used in the production of advanced polymers with improved mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide involves its interaction with molecular targets, leading to specific biological effects. The key aspects include:

Molecular Targets: : The compound primarily targets enzymes, receptors, or proteins involved in critical biological pathways.

Pathways Involved: : It modulates signaling pathways, such as the PI3K/Akt pathway, by inhibiting or activating specific molecular components.

Binding Mechanism: : The compound binds to its targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to conformational changes and functional modulation.

Comparison with Similar Compounds

Isoxazole Carboxamide Derivatives

The isoxazole carboxamide scaffold is shared with 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (). Key differences include:

Table 1: Structural and Inferred Property Comparison

Cyclohexyl-Amine Derivatives

describes cyclohexyl-piperazine compounds (e.g., tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate). While these lack the isoxazole-pyrazine system, they share the trans-cyclohexyl scaffold. Key contrasts include:

- Functionalization: The target compound uses a pyrazine ether linkage, whereas the patent compounds feature piperazine and dibenzylamino groups.

- Stereochemical Influence : Both classes utilize trans-cyclohexane configurations, which impose spatial constraints that may affect binding to chiral targets.

Table 2: Cyclohexyl-Based Compound Comparison

Pyrazoline Derivatives

discusses N-substituted pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). These differ significantly in core structure (pyrazoline vs. isoxazole) but share aromatic substitution patterns. The pyrazine in the target compound may offer π-π stacking advantages over halogenated phenyl groups in pyrazolines.

Biological Activity

5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that may influence its interaction with biological targets, particularly in the context of receptor modulation and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.33 g/mol. Its structure includes an isoxazole ring, a cyclohexyl moiety, and a pyrazinyl group, which may enhance its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O3 |

| Molecular Weight | 302.33 g/mol |

| CAS Number | 2034396-23-9 |

| SMILES | Cc1onc(c1)C(=O)N[C@@H]1CCC@HOc1cnccn1 |

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. It is hypothesized to act as a modulator of specific receptors or enzymes that are involved in various physiological processes. The unique combination of functional groups in this compound suggests potential interactions with biological targets such as:

- Receptors : Potential modulation of G-protein coupled receptors (GPCRs).

- Enzymes : Possible inhibition of key enzymes involved in metabolic pathways.

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of various derivatives of isoxazole compounds, including this specific analog. In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of several isoxazole derivatives, compounds were tested against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. The following results were observed for related analogs:

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| This compound | HeLa | 15.48 |

| Analog A | Hep3B | 23.00 |

| Analog B | MCF-7 | 39.80 |

These findings suggest that modifications to the isoxazole structure can significantly impact biological activity, highlighting the importance of structure-activity relationships (SAR).

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:

- Receptor Binding : The pyrazinyl group may enhance binding affinity to specific receptors.

- Enzyme Inhibition : The isoxazole moiety could interact with active sites of enzymes, inhibiting their function.

- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which could contribute to their overall therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.